molecular formula C20H18ClN3O3 B2523591 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one CAS No. 941918-02-1

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No. B2523591
M. Wt: 383.83
InChI Key: QHTJAHPMZQYOAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves the formation of 1,2,4-oxadiazole rings and pyrrolidin-2-one structures. In one study, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes was employed to create novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The structures of these compounds were confirmed using IR and 1H NMR spectroscopy, as well as liquid chromatography-mass spectrometry . Another related synthesis involved the condensation of 4-amino-3-pyridin-3-yl-4H-[1,2,4] triazole-5-thiol with 2-chloromethyl-5-substituted phenyl-[1,3,4] oxadiazoles to produce heterocycle amines with antibacterial activity .

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using various analytical techniques. For instance, the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by single-crystal X-ray diffraction. This analysis revealed two crystallographically independent molecules in the asymmetric unit, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation reactions that form the core heterocyclic structures. The reactivity of the functional groups present in these molecules, such as the oxadiazole ring, can lead to further chemical transformations that are useful in diversifying the chemical space and enhancing biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents can affect the solubility, stability, and reactivity of the molecules. The antioxidant activity of certain derivatives has been demonstrated to be higher than that of well-known antioxidants like ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers .

Scientific Research Applications

Anticancer Activity

Compounds derived from 1,2,4-oxadiazoles have been identified as potential anticancer agents. For instance, a study discovered novel apoptosis inducers through high-throughput screening assays, highlighting the anticancer potential of specific 1,2,4-oxadiazole derivatives. These compounds showed activity against breast and colorectal cancer cell lines, with some inducing cell cycle arrest and apoptosis. The study further identified molecular targets, suggesting their utility in anticancer therapy (Zhang et al., 2005).

Organic Electronics

In the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), derivatives containing the 1,2,4-oxadiazole ring have been utilized. A study on the synthesis and application of bis(1,3,4-oxadiazole) systems in LEDs revealed their potential as efficient hole-blocking materials. This research underscores the importance of such compounds in improving the performance of OLEDs, offering insights into the design of new materials for electronic applications (Wang et al., 2001).

Biological Activity and Drug Design

Research on 1,2,4-oxadiazole derivatives has also extended to exploring their broader biological activities. For example, a study synthesized novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds and predicted their biological activity, indicating the potential for these molecules in drug discovery and the development of new therapeutic agents (Kharchenko et al., 2008).

properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-26-17-8-6-16(7-9-17)24-12-14(11-18(24)25)20-22-19(23-27-20)13-4-3-5-15(21)10-13/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTJAHPMZQYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

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